molecular formula C20H28N2 B5096306 N'-benzyl-N,N-dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine

N'-benzyl-N,N-dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B5096306
M. Wt: 296.4 g/mol
InChI Key: KBZYWVULVVODSW-UHFFFAOYSA-N
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Description

N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine is an organic compound with the molecular formula C18H26N2. It is a derivative of ethylenediamine, featuring benzyl and phenylpropyl groups attached to the nitrogen atoms. This compound is known for its applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylpropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted ethylenediamine derivatives.

Scientific Research Applications

N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: A simpler derivative with two methyl groups attached to the nitrogen atoms.

    N-benzyl-N,N-dimethylethylenediamine: Similar structure but lacks the phenylpropyl group.

    Tripelennamine: Contains a pyridinyl group instead of the phenylpropyl group.

Uniqueness

N’-benzyl-N,N-dimethyl-N’-(3-phenylpropyl)ethane-1,2-diamine is unique due to the presence of both benzyl and phenylpropyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with various molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-21(2)16-17-22(18-20-12-7-4-8-13-20)15-9-14-19-10-5-3-6-11-19/h3-8,10-13H,9,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYWVULVVODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CCCC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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